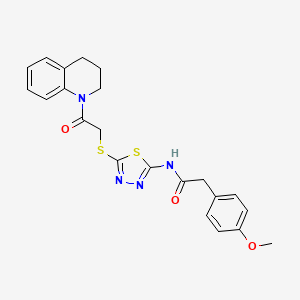![molecular formula C21H24N4O4 B2425690 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide CAS No. 2034504-90-8](/img/structure/B2425690.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide belongs to the pyranopyrimidine class, which is recognized for its broad synthetic applications and bioavailability. This compound and its derivatives are crucial in medicinal and pharmaceutical industries. The compound’s structure, particularly the pyranopyrimidine core, offers a wide range of applicability and has been intensively researched. The synthesis of pyranopyrimidine derivatives has employed diverse hybrid catalysts, such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. These catalysts, along with green solvents and catalyst-/solvent-free conditions, have facilitated the development of substituted pyranopyrimidine derivatives. The catalytic applications of this compound in synthesizing other pharmaceutical molecules highlight its importance in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Biological Properties and Applications
Pyranopyrimidine derivatives, including N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide, have demonstrated a range of biological activities. These compounds are known for their anti-inflammatory properties, acting against various inflammation markers such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and several interleukins. The structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied, providing valuable insights for the development of new compounds with enhanced anti-inflammatory activities and minimal toxicity. This makes them potential candidates for treating various inflammatory conditions (Rashid et al., 2021).
Drug Design and Development
The pyrimidine core of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide serves as a versatile scaffold in drug design and development. Pyrimidine derivatives are known for a wide spectrum of pharmacological effects, including anticancer, antiviral, and antibacterial properties. The detailed SAR analysis of these derivatives provides a roadmap for synthesizing novel pyrimidine analogs with improved pharmacological activities. The non-toxic nature of these compounds further enhances their suitability as therapeutic agents in various medical applications, making them valuable assets in drug discovery and development (JeelanBasha & Goudgaon, 2021).
Propiedades
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-2-3-4-14-29-16-9-7-15(8-10-16)19(26)23-12-13-25-20(27)17-6-5-11-22-18(17)24-21(25)28/h5-11H,2-4,12-14H2,1H3,(H,23,26)(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHVVMBRBQHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(pentyloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloropyridin-3-yl)-(3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone;hydrochloride](/img/structure/B2425609.png)


![(4aS,7aS)-Octahydropyrrolo[3,4-b]morpholine dihydrochloride](/img/structure/B2425614.png)





![3-(2-oxo-2-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2425622.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2425628.png)
